molecular formula C7H14BrN B1605536 1-(2-Bromoethyl)piperidine CAS No. 56477-57-7

1-(2-Bromoethyl)piperidine

Cat. No.: B1605536
CAS No.: 56477-57-7
M. Wt: 192.1 g/mol
InChI Key: OMLPYEWVUSQNGF-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)piperidine is an organic compound with the molecular formula C7H14BrN It is a derivative of piperidine, where a bromoethyl group is attached to the nitrogen atom of the piperidine ring

Scientific Research Applications

1-(2-Bromoethyl)piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

The primary targets of 1-(2-Bromoethyl)piperidine are cancer cells, particularly those of breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer . The compound interacts with these cells and influences several crucial signaling pathways essential for the establishment of cancers .

Mode of Action

This compound interacts with its targets by regulating several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc . It also reduces the level of Bcl-2 and increases the level of Bax-2, leading to the initiation of caspase 9/3 dependent apoptosis in cancer cells . Additionally, it down-regulates CD31 expression and inhibits the G1/S phase transition of the cell cycle .

Biochemical Pathways

The compound affects the biochemical pathways related to cell survival and proliferation. By regulating the signaling pathways mentioned above, it leads to inhibition of cell migration and helps in cell cycle arrest to inhibit the survivability of cancer cells .

Pharmacokinetics

Similar compounds like piperine have been shown to enhance bioavailability of other drugs , suggesting that this compound might have similar properties.

Result of Action

The result of the action of this compound is the inhibition of cancer cell survival and proliferation. By regulating crucial signaling pathways and affecting the cell cycle, it leads to apoptosis or programmed cell death in cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Safety and Hazards

Safety data sheets indicate that piperidine derivatives can be hazardous. They may be flammable, and can cause acute toxicity if swallowed, inhaled, or in contact with skin . They can also cause skin corrosion and serious eye damage .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 1-(2-Bromoethyl)piperidine, is an important task of modern organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)piperidine can be synthesized through various methods. One common approach involves the reaction of piperidine with 2-bromoethanol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)piperidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Nucleophilic Substitution: Products include azidoethylpiperidine, thiocyanatoethylpiperidine, and methoxyethylpiperidine.

    Oxidation: Products include N-oxides and other oxidized derivatives.

    Reduction: Products include ethylpiperidine.

Comparison with Similar Compounds

    1-(2-Chloroethyl)piperidine: Similar structure but with a chlorine atom instead of bromine.

    1-(2-Iodoethyl)piperidine: Similar structure but with an iodine atom instead of bromine.

    1-(2-Fluoroethyl)piperidine: Similar structure but with a fluorine atom instead of bromine.

Uniqueness: 1-(2-Bromoethyl)piperidine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making this compound a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-(2-bromoethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrN/c8-4-7-9-5-2-1-3-6-9/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLPYEWVUSQNGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40330111
Record name 1-(2-bromoethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40330111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56477-57-7
Record name 1-(2-bromoethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40330111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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